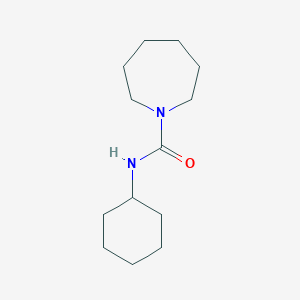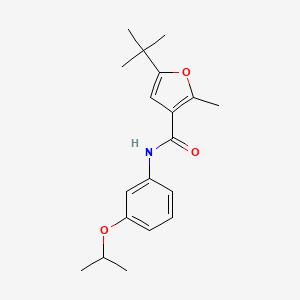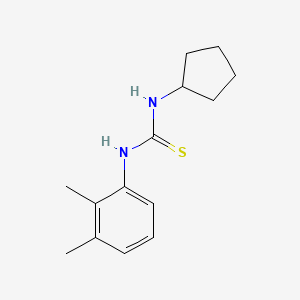
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPC belongs to the class of pyrazole derivatives, which have been extensively studied for their wide range of biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects, including the inhibition of inflammation and cancer progression, as well as the modulation of cellular signaling pathways. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also has low toxicity and high solubility, making it easy to handle and administer in experiments. However, one limitation of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively high cost, which may restrict its use in some research settings.
Orientations Futures
There are several future directions for research on methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders, which warrant further investigation.
Méthodes De Synthèse
The synthesis of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide, followed by hydrolysis to obtain the final product, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant anti-microbial activity against a wide range of bacterial and fungal strains.
Propriétés
IUPAC Name |
methyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-24-17(21)15-11-19(13-7-3-2-4-8-13)18-16(15)12-6-5-9-14(10-12)20(22)23/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEDRIAPMYPCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)




![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)



![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)